molecular formula C23H17NO6 B1390389 Fmoc-3-aminobenzene-1,2-dicarboxylic acid CAS No. 1185300-97-3

Fmoc-3-aminobenzene-1,2-dicarboxylic acid

Cat. No. B1390389
CAS RN: 1185300-97-3
M. Wt: 403.4 g/mol
InChI Key: SHDPRGMRALLFSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-3-aminobenzene-1,2-dicarboxylic acid is a biochemical used in proteomics research . It has a molecular formula of C23H17NO6 and a molecular weight of 403.4 .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C23H17NO6 . Unfortunately, the search results do not provide a detailed molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 403.4 . The search results do not provide additional physical or chemical properties.

Mechanism of Action

Fmoc-3-aminobenzene-1,2-dicarboxylic acid works by acting as a protecting group in peptide synthesis, preventing the reaction of the carboxylic acid with other reagents. Additionally, this compound can act as a catalyst in the synthesis of peptide and protein-based materials, allowing the reaction of the carboxylic acid with other reagents to occur more quickly.
Biochemical and Physiological Effects
This compound has not been studied extensively for its biochemical or physiological effects. However, it has been used in the synthesis of peptide-based drugs, and it is possible that it may have some effect on the body when used in this way. Additionally, this compound has been used to study the structure and function of proteins, and it is possible that it may have some effect on the body when used in this way.

Advantages and Limitations for Lab Experiments

Fmoc-3-aminobenzene-1,2-dicarboxylic acid has a number of advantages for use in laboratory experiments. It is a versatile reagent that can be used for a variety of purposes, including as a protecting group in peptide synthesis and as a catalyst in the synthesis of peptide and protein-based materials. Additionally, it is relatively inexpensive and easy to obtain. However, this compound also has some limitations. For example, it is not very stable and can react with other reagents, which can lead to the formation of unwanted byproducts. Additionally, this compound is not very soluble in water, which can limit its use in certain types of experiments.

Future Directions

The potential future directions of Fmoc-3-aminobenzene-1,2-dicarboxylic acid include its use in the synthesis of peptide-based drugs, its use as a catalyst in the synthesis of peptide and protein-based materials, its use in the synthesis of peptide-based nanomaterials, and its use to study the effects of protein folding. Additionally, this compound could be used to study the biochemical and physiological effects of peptides and proteins, as well as to study the structure and function of proteins. Finally, this compound could be used to develop new methods for the synthesis of peptides and proteins.

Scientific Research Applications

Fmoc-3-aminobenzene-1,2-dicarboxylic acid has been used in a variety of scientific research applications, including in the synthesis of peptides and proteins, as a protecting group in peptide synthesis, and as a catalyst in the synthesis of peptide and protein-based materials. It has also been used in the synthesis of peptide-based drugs, and has been used to study the structure and function of proteins. Additionally, this compound has been used in the synthesis of peptide-based nanomaterials, and has been used to study the effects of protein folding.

properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)phthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO6/c25-21(26)17-10-5-11-19(20(17)22(27)28)24-23(29)30-12-18-15-8-3-1-6-13(15)14-7-2-4-9-16(14)18/h1-11,18H,12H2,(H,24,29)(H,25,26)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHDPRGMRALLFSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=CC(=C4C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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